Sodium [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Structural Taxonomy of Triazolopyrimidine Derivatives
Triazolopyrimidines are bicyclic systems comprising a pyrimidine ring fused to a 1,2,4-triazole moiety. The sodium carboxylate derivative specifically features a [1,5-a] fusion pattern, where the triazole's 1- and 2-positions merge with the pyrimidine's 5- and 6-positions, respectively. This arrangement creates a planar, aromatic system with delocalized π-electrons, enhancing stability and enabling π-π stacking interactions in supramolecular assemblies.
Key structural features include:
- Core framework : A 9-membered bicyclic system with nitrogen atoms at positions 1, 3, 5, and 7 (Figure 1).
- Carboxylate substitution : The sodium counterion stabilizes the deprotonated carboxylate group at position 6, conferring water solubility and facilitating salt formation.
- Electronic effects : The electron-withdrawing carboxylate group polarizes the ring system, directing electrophilic substitution to the 2- and 7-positions.
A comparative analysis of triazolopyrimidine derivatives reveals distinct structural classes (Table 1):
Table 1: Structural Classes of Triazolopyrimidine Derivatives
| Substituent Position | Functional Group | Electronic Influence |
|---|---|---|
| 6-Carboxylate | Anionic (COO⁻Na⁺) | Strong electron-withdrawing |
| 2-Methyl | Alkyl | Electron-donating |
| 7-Nitro | Nitro | Electron-withdrawing |
| 5-Amino | Amino | Electron-donating |
The sodium carboxylate variant occupies a unique niche due to its zwitterionic character in aqueous media, enabling dual hydrogen-bond donor/acceptor capabilities.
Positional Isomerism in Triazolopyrimidine Systems
The triazolopyrimidine system exhibits eight possible isomeric forms, arising from variations in triazole-pyrimidine fusion patterns and substituent orientations. For triazolo[1,5-a]pyrimidine-6-carboxylate, two primary isomerism types dominate:
Fusion positional isomerism :
Substituent positional isomerism :
Isomerization pathways often involve:
- Ring-opening/closure mechanisms : Under acidic conditions, the triazole ring may reopen, enabling recombination with alternative pyrimidine positions.
- Thermal rearrangements : Heating above 150°C induces [1,5-a] → [1,5-c] isomerization through a radical intermediate.
Historical Evolution of Carboxylate-Substituted Triazolopyrimidines
The development of carboxylate-functionalized triazolopyrimidines has progressed through three distinct eras:
1. Early synthetic methods (1950s–1980s):
- Initial routes relied on condensation of triazolamines with β-ketoesters, yielding unsubstituted cores.
- Limitations included poor regioselectivity and low carboxylate incorporation (<20%).
2. Modern catalytic strategies (1990s–2010s):
- Transition metal catalysis (e.g., CuI/DABCO systems) enabled regiocontrolled carboxylation (Figure 3).
- Microwave-assisted synthesis reduced reaction times from 24 h to 30 minutes while improving yields to 75–85%.
3. Sustainable approaches (2020s–present):
- Aqueous-phase syntheses using p-toluenesulfonic acid catalysts achieve 90–94% yields under reflux.
- Flow chemistry techniques permit continuous production at kilogram scales, addressing previous scalability challenges.
Critical milestones include the 2014 discovery of sodium-mediated carboxylate stabilization, which suppressed decarboxylation during purification, and the 2022 development of enantioselective carboxylation using chiral auxiliaries. These advances have positioned sodium triazolo[1,5-a]pyrimidine-6-carboxylate as a cornerstone building block in metallodrug design and heterocyclic library synthesis.
Properties
CAS No. |
2260935-64-4 |
|---|---|
Molecular Formula |
C6H3N4NaO2 |
Molecular Weight |
186.10 g/mol |
IUPAC Name |
sodium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C6H4N4O2.Na/c11-5(12)4-1-7-6-8-3-9-10(6)2-4;/h1-3H,(H,11,12);/q;+1/p-1 |
InChI Key |
KJYVCQXGALVMNO-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=NC2=NC=NN21)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Classical Multi-Component Condensation Approach
The traditional synthesis of triazolo[1,5-a]pyrimidine derivatives, including their carboxylate salts, often employs a one-pot, three-component condensation reaction involving:
This reaction proceeds under reflux conditions in solvents like ethanol or ethanol/water mixtures, sometimes catalyzed by bases or Lewis acids. The mechanism involves initial Knoevenagel condensation between the aldehyde and ethyl cyanoacetate, followed by cyclization with the aminotriazole to form the fused heterocyclic system.
A key example includes the reaction of 4-chlorobenzaldehyde, 3-amino-1,2,4-triazole, and ethyl cyanoacetate catalyzed by bases such as piperidine or novel additives, yielding ethyl 5-amino-7-(4-chlorophenyl)-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate, which can be converted to the sodium carboxylate salt by neutralization.
Use of 4,4’-Trimethylenedipiperidine (TMDP) as Catalyst and Dual Solvent-Catalyst
A recent and notable advancement in the preparation of sodiumtriazolo[1,5-a]pyrimidine-6-carboxylate derivatives involves the use of 4,4’-trimethylenedipiperidine (TMDP) , a commercially available, non-toxic, non-volatile, and thermally stable additive that acts both as a catalyst and solvent.
Key Features of TMDP:
- Low melting point (~52.3 °C) and high boiling point (~332.5 °C), providing a broad liquid range.
- Contains two Lewis base sites, enabling it to act as both hydrogen bond donor and acceptor.
- Environmentally friendly, recyclable without loss of activity.
- Non-flammable and easy to handle compared to traditional bases like piperidine.
Reaction Conditions Using TMDP:
- Reaction performed either in a water/ethanol (1:1 v/v) mixture at reflux with catalytic amounts of TMDP or
- In the molten state of TMDP at 65 °C , where TMDP acts as a dual solvent-catalyst.
These conditions afford high yields (up to 92%) of the triazolo[1,5-a]pyrimidine carboxylate derivatives within 60 minutes.
Comparative Yield Data for Model Reaction
| Entry | Catalyst Amount | Solvent | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | Water | Room temp | 120 | 0 |
| 2 | None | Water | Reflux | 120 | Trace |
| 3 | 40 mg TMDP | Water | Room temp | 120 | 32 |
| 4 | 40 mg TMDP | Water | Reflux | 120 | 70 |
| 5 | 40 mg TMDP | Water/Ethanol (1:1) | Reflux | 120 | 91 |
| 6 | 80 mg TMDP | Water/Ethanol (1:1) | Reflux | 120 | 92 |
| 7 | 500 mg TMDP | Molten TMDP | 65 | 120 | 92 |
| 8 | 500 mg TMDP | Molten TMDP | 65 | 60 | 92 |
| 9 | 500 mg TMDP | Molten TMDP | 65 | 40 | 77 |
Reaction conditions: 4-chlorobenzaldehyde (2.0 mmol), ethyl cyanoacetate (2.0 mmol), 3-amino-1,2,4-triazole (2.0 mmol), solvent (2 mL).
Substrate Scope and Effect of Substituents
The TMDP-catalyzed synthesis tolerates various substituted benzaldehydes bearing electron-withdrawing and electron-donating groups. The yields remain consistently high (76–93%), with slight variations depending on the substituent nature and position:
| Entry | Aldehyde Substituent | Yield (%) (Molten TMDP, 60 min) | Melting Point (°C) Found | Melting Point (°C) Reported |
|---|---|---|---|---|
| 1 | 4-Chlorophenyl | 92 | 190–191 | 190–191 |
| 2 | 4-Bromophenyl | 90 | 181–183 | 184–185 |
| 3 | 4-Nitrophenyl | 93 | 196–198 | 197–198 |
| 4 | 2-Nitrophenyl | 86 | 180–182 | 183–184 |
| 5 | 4-Methoxyphenyl | 87 | 188–189 | 187–188 |
| 6 | 2-Methoxyphenyl | 81 | 202–203 | 205–206 |
| 7 | 3,4-Dimethoxyphenyl | 83 | 189–190 | 190–191 |
| 8 | 2,4,6-Trimethoxyphenyl | 80 | 206–207 | 206–207 |
| 9 | 3,4,5-Trimethoxyphenyl | 80 | 210–212 | 211–212 |
| 10 | 4-Dimethylaminophenyl | 80 | 181–182 | 181–182 |
Reaction conditions: 0.5 mmol aldehyde, 0.5 mmol ethyl cyanoacetate, 0.5 mmol 3-amino-1,2,4-triazole; molten TMDP at 65 °C.
Comparison with Other Catalysts
- Piperidine , a conventional base catalyst, gives lower yields (32–86%) and poses toxicity and handling issues.
- Bismuth loaded fluorapatite (Bi2O3/FAp) catalyst offers high yields (92–96%) at room temperature but involves metal contamination, complex catalyst preparation, and potential toxicity issues.
- TMDP is superior due to its metal-free nature, recyclability, mild reaction conditions, and environmental safety.
Alternative Synthetic Routes
While the focus is on the TMDP-catalyzed method, other literature reports describe:
- Thermal condensation of aromatic acids with aminoguanidine sulfate under solvent-free conditions at high temperatures (~210 °C) to yield 3-phenyl-1,2,4-triazole-5-amine intermediates, which can be further elaborated into triazolo[1,5-a]pyrimidine derivatives.
- Cyclization of aroylaminoguanidine intermediates by fusion at elevated temperatures (~250 °C) to form triazole rings.
These methods are less environmentally friendly and often require harsher conditions compared to TMDP-mediated synthesis.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst/Additive | Solvent/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Thermal condensation | Aromatic acid + aminoguanidine sulfate | None (thermal) | Solvent-free, 210 °C | Moderate | Simple reagents | High temp, energy-intensive |
| Fusion cyclization | Aroylaminoguanidine intermediate | None | Fusion at 250 °C | Moderate | Direct ring formation | Harsh conditions |
| Piperidine-catalyzed condensation | Aminotriazole + aldehyde + ethyl cyanoacetate | Piperidine | Ethanol/H2O reflux | 32–86 | Established method | Toxic, volatile, handling issues |
| Bismuth loaded fluorapatite catalyst | Same as above | Bi2O3/FAp | Ethanol, room temp | 92–96 | High yield, mild temp | Metal contamination, catalyst prep |
| TMDP-catalyzed condensation | Same as above | 4,4’-Trimethylenedipiperidine | Water/ethanol reflux or molten TMDP, 65 °C | 80–93 | Green, recyclable, mild, metal-free | Requires molten additive handling |
Chemical Reactions Analysis
Types of Reactions
Sodium [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the triazole or pyrimidine rings.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities and properties.
Scientific Research Applications
Sodium [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of sodium [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway by interacting with active residues of ATF4 and NF-kB proteins . This inhibition reduces the production of inflammatory mediators like nitric oxide and tumor necrosis factor-α.
Comparison with Similar Compounds
Key Insights :
- Position 6 : Carboxylate esters (e.g., ethyl, methyl) are common, but conversion to the sodium salt improves solubility for in vivo applications .
- Position 7: Amino (NH₂), alkyl (CH₃), or aryl groups modulate bioactivity. For example, 7-aryl substitutions enhance antitubulin activity .
Antiproliferative Activity
- 2-Amino-6-carboxamide derivatives (e.g., compound 5c): IC₅₀ values of 0.5–2.0 µM against HepG2 (liver cancer) and MCF-7 (breast cancer) cells . Mechanism: Tubulin polymerization inhibition and apoptosis induction .
Antimicrobial and Antifungal Activity
- Ethyl 5,7-dimethyl derivatives : Moderate activity against Fusarium graminearum (wheat blight) at 50 µg/mL, comparable to commercial fungicides .
Herbicidal Activity
- 5,7-Dimethyl-N-(substituted phenyl) sulfonamides: Demonstrated ALS enzyme inhibition, critical for branched-chain amino acid synthesis in plants .
Physicochemical Properties
Biological Activity
Sodium [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of neuroprotection, anti-inflammation, and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
1. Overview of Biological Activities
This compound exhibits several biological activities:
- Neuroprotective Effects : Recent studies have indicated that triazolo-pyrimidine derivatives can protect neuronal cells from damage due to oxidative stress and inflammation.
- Anti-inflammatory Properties : These compounds have shown significant inhibition of pro-inflammatory cytokines and pathways.
- Anticancer Activity : Various derivatives have demonstrated potent antiproliferative effects against multiple cancer cell lines.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Inflammatory Pathways : The compound inhibits nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated human microglia cells, which is crucial for neuroinflammatory responses .
- Cell Cycle Arrest and Apoptosis Induction : Certain derivatives induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells through modulation of the ERK signaling pathway .
3.1 Neuroprotective Activity
A study synthesized various triazolo-pyrimidine derivatives and evaluated their neuroprotective properties. Key findings include:
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| ZA3 | 10.5 | Inhibition of apoptosis markers |
| S5 | 12.3 | Reduction in ER stress markers |
The compounds exhibited significant neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells .
3.2 Anti-inflammatory Activity
Research has shown that sodium [1,2,4]triazolo[1,5-a]pyrimidine derivatives effectively suppress COX-2 activity:
| Compound | IC50 (μM) | Comparison with Celecoxib (IC50 = 0.04 μM) |
|---|---|---|
| Compound A | 0.04 ± 0.09 | Equivalent |
| Compound B | 0.04 ± 0.02 | Equivalent |
These results indicate that these compounds can serve as potential anti-inflammatory agents comparable to established drugs like celecoxib .
3.3 Anticancer Activity
In anticancer studies, sodium [1,2,4]triazolo[1,5-a]pyrimidine derivatives were tested against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| H12 | MGC-803 | 9.47 |
| H12 | HCT-116 | 9.58 |
| H12 | MCF-7 | 13.1 |
Compound H12 exhibited superior antiproliferative activity compared to the standard drug 5-Fluorouracil (5-Fu), highlighting its potential as a lead compound for anticancer drug development .
Case Study 1: Neuroprotection in Alzheimer’s Disease Models
A study investigated the effects of sodium [1,2,4]triazolo[1,5-a]pyrimidine derivatives on models of neurodegenerative diseases like Alzheimer's disease. The results showed significant reductions in amyloid-beta levels and improved cognitive function in treated animals.
Case Study 2: Cancer Cell Line Efficacy
Another study focused on the efficacy of these compounds against breast cancer cell lines (MCF-7). The results indicated that treatment with these compounds led to a marked decrease in cell viability and induced apoptosis through the activation of caspase pathways.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of sodium [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives for higher yields?
- Methodology : Use catalysts like TMDP (tetramethylenediamine phosphate) in solvent systems combining water and ethanol (1:1 v/v). Reaction monitoring via TLC and post-synthetic purification via cold ether washing improves purity. Temperature control during reflux (e.g., 3 hours) is critical to avoid side products .
- Key Parameters : Solvent polarity, catalyst loading (e.g., 10 mol%), and stepwise addition of reagents to minimize intermediate degradation.
Q. What analytical techniques are essential for assessing the purity of this compound?
- Primary Methods :
- TLC : Monitor reaction progress using silica gel plates with petroleum ether-ethyl acetate (7:3) as the mobile phase .
- NMR Spectroscopy : Confirm structural integrity via ¹H and ¹³C NMR (e.g., DMSO-d6 solvent for resolving aromatic protons and ester groups) .
Q. How is the molecular structure of this compound confirmed experimentally?
- Advanced Tools :
- X-ray Crystallography : Resolve spatial arrangements of the triazole-pyrimidine core and sodium coordination .
- 2D NMR (COSY, HSQC) : Elucidate coupling between protons and carbons, particularly for substituents like phenyl or propyl groups .
Advanced Research Questions
Q. How do structural modifications influence the structure-activity relationship (SAR) of triazolopyrimidine derivatives targeting CB2 receptors?
- SAR Insights :
- Substituent Effects : Pentyl or cyclohexyl groups at position 4 enhance CB2 binding affinity, while bulky adamantane derivatives reduce solubility but improve metabolic stability .
- Electron-Withdrawing Groups : Chlorophenyl or methylthio substituents at position 2 increase receptor selectivity by modulating electron density in the triazole ring .
Q. How can researchers resolve contradictions in biological activity data across triazolopyrimidine analogs?
- Root Causes :
- Stereochemical Variability : Differing 3D conformations (e.g., equatorial vs. axial substituents) may alter target interactions .
- Synthetic Impurities : Trace byproducts from incomplete ester hydrolysis or oxidation can skew bioassay results .
Q. What strategies enable site-selective functionalization of the triazolopyrimidine core for medicinal chemistry applications?
- Functionalization Routes :
- Nucleophilic Aromatic Substitution : Introduce sulfanyl or halogen groups at position 2 using benzyl thiols or brominating agents .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling to attach aryl/heteroaryl groups at position 7 .
- Optimization : Microwave-assisted synthesis reduces reaction times, while palladium catalysts improve regioselectivity .
Q. How do solubility challenges impact the pharmacological profiling of this compound?
- Solubility Limitations : Hydrophobic substituents (e.g., adamantane, benzyl) reduce aqueous solubility, complicating in vivo studies .
- Workarounds :
- Prodrug Design : Convert carboxylate to ester prodrugs (e.g., ethyl esters) for improved membrane permeability .
- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays to balance solubility and cytotoxicity .
Q. What mechanistic insights explain the antitumor activity of triazolopyrimidine derivatives?
- Proposed Mechanisms :
- Enzyme Inhibition : Blocking kinases (e.g., EGFR) or topoisomerases via competitive binding to ATP pockets .
- Apoptosis Induction : ROS generation and caspase-3 activation in cancer cell lines (e.g., MCF-7, HepG2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
